N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)8-4-7-12-10(14)9-5-3-6-11-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAFCCJUOYXBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as crystallization or distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrrolidine compounds .
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogs with Varying Ring Systems
a. N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide Dihydrochloride
- CAS : 1236261-78-1
- Molecular Formula : C₁₁H₂₄ClN₃O
- Molecular Weight : 249.78 g/mol
- Key Differences : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring). The larger ring size alters conformational flexibility and may influence binding affinity to biological targets. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to increased lipophilicity .
b. N-[3-(10,11-Dihydro-5H-dibenzo-[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine Dihydrochloride
- CAS : 1838-02-4
- Molecular Formula: Not explicitly provided ().
- Key Differences: Incorporates a dibenzazepine moiety (tricyclic aromatic system) instead of pyrrolidine. This compound’s multiple amine groups may target serotonin or dopamine receptors, common in antidepressants or antipsychotics .
Functional Group Variations
a. 3-(Ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide Hydrochloride
- CAS : EN300-142559
- Molecular Weight : 293.84 g/mol
- Key Differences : Substitutes the pyrrolidine ring with a branched alkyl chain and introduces a carbamoyl ethyl group. The ester and tertiary amine groups may reduce metabolic stability compared to carboxamide-based analogs .
b. Ergoline-8β-carboxamide Derivatives
- Example: N-[3-(Dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propenyl)-Ergoline-8β-carboxamide
- CAS : 81409-90-7
- Molecular Formula : C₂₆H₃₇N₅O₂
- Key Differences: Ergoline scaffolds (tetracyclic systems) are known for high-affinity binding to serotonin and dopamine receptors.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Ring Size Impact : Piperidine analogs (6-membered) generally exhibit higher lipophilicity than pyrrolidine derivatives, affecting blood-brain barrier penetration .
- Aromatic Systems : Dibenzazepine-containing compounds () show enhanced receptor interaction due to planar aromaticity, but may carry higher toxicity risks.
- Functional Groups : Carboxamides (target compound) offer greater metabolic stability than esters or ureas (), which are prone to enzymatic hydrolysis .
Biological Activity
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride, often referred to as DMPPC, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of DMPPC, supported by data tables and research findings.
Chemical Structure and Properties
DMPPC has the molecular formula C10H23Cl2N3O and a molecular weight of approximately 286.24 g/mol. Its structure includes a pyrrolidine ring, which contributes to its pharmacological properties. The presence of dimethylamino and carboxamide groups enhances its solubility and reactivity, making it suitable for various biological applications.
The biological activity of DMPPC can be attributed to its interaction with specific molecular targets in biological systems. Research indicates that DMPPC may modulate the activity of certain receptors and enzymes, leading to various pharmacological effects. The compound has shown potential in the following areas:
- Neuroprotection : DMPPC has been investigated for its neuroprotective properties, particularly in promoting neurite outgrowth in neuronal cultures. Studies have demonstrated that at concentrations around 10 μM, DMPPC significantly enhances neurite outgrowth in PC12 cells, indicating its potential role in neuroregeneration .
- Antimicrobial Activity : Preliminary studies suggest that DMPPC exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of bacterial membranes due to the quaternary ammonium groups present in its structure .
- Analgesic Effects : The compound has been explored for potential analgesic properties, which may be linked to its ability to interact with pain-related receptors.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of DMPPC:
- Neurite Outgrowth : In a study using PC12 cells, treatment with DMPPC at 10 μM resulted in a marked increase in neurite length compared to control groups. This suggests a significant role in neuronal differentiation and regeneration .
- Antimicrobial Testing : DMPPC was tested against several bacterial strains, demonstrating effective inhibition zones that indicate its potential as an antimicrobial agent. The results showed that even without additional antibiotics, DMPPC could reduce bacterial growth effectively .
Case Studies
- Neurotropic Activity : A case study involving dorsal root ganglion (DRG) sensory neurons highlighted the effectiveness of DMPPC in promoting axonal growth. In this model, neurite outgrowth was significantly enhanced when treated with DMPPC alongside nerve growth factor (NGF), indicating synergistic effects on neuronal health .
- Antimicrobial Application : Another study focused on the application of DMPPC in hydrogel formulations for drug delivery systems. The hydrogels exhibited improved mechanical properties and maintained antimicrobial effectiveness against common pathogens like E. coli, showcasing the versatility of DMPPC in pharmaceutical formulations .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
